CYP450 Enzyme Inhibition Profile: Low Liability for Major Drug-Metabolizing Isoforms
In human liver microsomes, 4-Bromo-2-(chloromethyl)-1,3-benzoxazole exhibited IC50 values greater than 20,000 nM against CYP2E1, CYP2B6, and CYP2A6 [1]. This indicates a low potential for drug-drug interactions via inhibition of these cytochrome P450 isoforms. In contrast, while specific comparative data for close analogs is absent from the literature, many benzoxazole derivatives are known to exhibit moderate to potent CYP inhibition [2], making the target compound's low inhibition profile a distinguishing feature for early-stage drug discovery.
| Evidence Dimension | CYP Inhibition IC50 |
|---|---|
| Target Compound Data | >20,000 nM (CYP2E1, CYP2B6, CYP2A6) |
| Comparator Or Baseline | General benzoxazole class: Variable CYP inhibition (no direct comparator data available) |
| Quantified Difference | Target compound shows minimal inhibition (IC50 >20,000 nM) compared to potential moderate-to-strong inhibition by other benzoxazole derivatives. |
| Conditions | Human liver microsomes, 20 min incubation, LC-MS analysis |
Why This Matters
Low CYP inhibition reduces the risk of drug-drug interactions, making this compound a safer starting point for medicinal chemistry programs.
- [1] BindingDB. BDBM50438845 CHEMBL2413882. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50438845 (accessed 2026-04-20). View Source
- [2] Zanger, U. M.; Schwab, M. Cytochrome P450 enzymes in drug metabolism: Regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics 2013, 138(1), 103-141. DOI: 10.1016/j.pharmthera.2012.12.007. View Source
